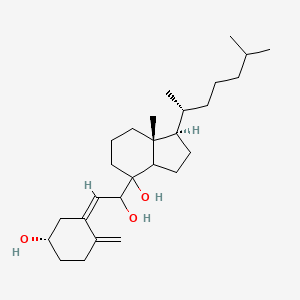

7,8-Dihydroxy-7,8-dihydrovitamin d3

Übersicht

Beschreibung

7,8-Dihydroxy-7,8-dihydrovitamin d3 is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the Vitamin D Receptor (VDR) . The VDR is found in nearly every cell in the body . The active form of Vitamin D3, known as 1,25-dihydroxy Vitamin D3 or calcitriol, is a known regulator of several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation .

Mode of Action

This compound interacts with its targets by binding to the VDR . This binding influences a wide variety of reactions that regulate a large number of cellular functions . The hormone 1,25-dihydroxyvitamin D3, which is the most extensively studied form of Vitamin D3, is widely recognized as a regulator of calcium and phosphorous metabolism .

Biochemical Pathways

The biochemical pathways of this compound involve several steps. It is biologically inert and requires successive hydroxylations by mitochondrial P450s present in the liver and kidney to form the biologically active hormone 1,25-dihydroxyvitamin D3 . The metabolism of Vitamin D3 has been extensively studied, and a role for three different mitochondrial cytochrome P450s (CYP24A, CYP27A, and CYP27B1) has been described that catalyze the formation of the 24(OH), 25(OH), and 1(OH) metabolites of Vitamin D3, respectively .

Pharmacokinetics

It is known that vitamin d3 and its metabolites are transported in blood by the vitamin d-binding protein (dbp) and albumin . Some cells rely on diffusion of the metabolites across the membrane in free form, whereas others have a mechanism to take up the metabolite bound to DBP .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in regulating a large number of cellular functions . It influences growth, cellular differentiation, and proliferation . It also has a neuroprotective action against certain types of toxicity .

Biochemische Analyse

Biochemical Properties

7,8-Dihydroxy-7,8-dihydrovitamin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP11A1, which is involved in the metabolism of vitamin D3. This interaction leads to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity . Additionally, this compound interacts with vitamin D-binding protein, which facilitates its transport in the bloodstream .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the protein kinase B (PKB)/Akt signaling pathway, which plays a role in cell survival and growth . Moreover, this compound has been found to modulate the expression of genes involved in neuroprotection and neuroinflammation . These effects highlight its potential in treating neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR), forming a complex that regulates the transcription of target genes . This interaction is crucial for its biological effects, including the regulation of calcium and phosphorus metabolism. Additionally, this compound can inhibit the activity of certain enzymes, such as CYP24A1, which is involved in the catabolism of vitamin D3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions, but its stability can be affected by factors such as light and temperature . Long-term exposure to this compound has been found to improve cell viability and protect against oxidative stress . These findings suggest that it has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can exert beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses may lead to toxic effects, including hypercalcemia and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites interact with the vitamin D receptor and other nuclear receptors, regulating gene expression and cellular functions . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It binds to vitamin D-binding protein in the bloodstream, facilitating its transport to target tissues . Within cells, it can be transported by specific transporters, such as megalin and cubilin, which are involved in the uptake of vitamin D metabolites . These mechanisms ensure its proper distribution and localization within the body.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It is primarily found in the nucleus, where it interacts with the vitamin D receptor to regulate gene expression . Additionally, it can be localized in the mitochondria, where it influences cellular metabolism and energy production . These subcellular localizations are crucial for its biological effects and therapeutic potential.

Biologische Aktivität

7,8-Dihydroxy-7,8-dihydrovitamin D3 is a derivative of vitamin D3 that has garnered attention for its unique biological properties and potential therapeutic applications. This compound features hydroxyl groups at the 7 and 8 positions of the steroid backbone, distinguishing it from other vitamin D metabolites. Understanding its biological activity is crucial for elucidating its role in calcium metabolism, bone health, and possible therapeutic uses.

Structural Characteristics

The structural modification of this compound impacts its solubility, binding characteristics, and biological activity. The hydroxylation at the 7 and 8 positions enhances its interaction with biological systems compared to other vitamin D derivatives.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Vitamin D3 (Cholecalciferol) | Lacks hydroxyl groups at positions 7 & 8 | Primary form synthesized in skin |

| 25-Hydroxyvitamin D3 | Hydroxylated at position 25 | Major circulating form; used to assess vitamin D status |

| Calcitriol (1,25-Dihydroxyvitamin D3) | Hydroxylated at positions 1 & 25 | Most active form; regulates calcium and phosphate metabolism |

| This compound | Hydroxylated at positions 7 & 8 | Exhibits distinct biological activities due to unique structure |

Biological Activities

Research indicates that this compound plays several significant roles in biological systems:

- Calcium Regulation : Similar to other vitamin D derivatives, it enhances intestinal absorption of calcium, contributing to calcium homeostasis.

- Bone Health : Its metabolites are involved in bone remodeling processes, influencing osteoblast and osteoclast activity.

- Immune Modulation : Studies suggest that vitamin D metabolites can modulate immune responses by influencing the activity of immune cells .

Mechanistic Insights

The mechanism of action of this compound involves binding to the vitamin D receptor (VDR), which can mediate both genomic and non-genomic actions:

- Genomic Actions : The VDR forms a complex with the retinoid X receptor (RXR), acting as a transcription factor that regulates genes containing vitamin D response elements .

- Non-Genomic Actions : Binding to membrane VDR can stimulate rapid cellular responses, such as increased calcium transport in intestinal cells .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of vitamin D derivatives, including this compound. For instance:

- Aggressive Fibromatosis Treatment : A case study reported a young female patient with aggressive fibromatosis who showed improvement following treatment with 1,25-(OH)2-vitamin D3. This suggests potential applications for vitamin D derivatives in treating certain tumors .

- Skeletal Muscle Function : Research has indicated that vitamin D metabolites may enhance skeletal muscle function and regeneration following exercise-induced damage. This highlights the broader implications of vitamin D beyond bone health .

Synthesis and Production

The synthesis of this compound can be achieved through various chemical methods. Recent advancements have focused on improving yield and efficiency in producing this compound from precursors using techniques like reductive elimination .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 7,8-dihydroxy-7,8-dihydrovitamin D3 involves specific chemical transformations that enhance its biological activity. Methods for synthesizing this compound often utilize reducing elimination techniques involving cyclic orthoesters or thiocarbonates as intermediates, which have been shown to yield high quantities of the desired product .

Metabolic Studies

Research has indicated that this compound plays a significant role in the metabolic pathways of vitamin D. It is involved in the hydroxylation processes that convert vitamin D into its active forms, which are crucial for calcium homeostasis and bone health .

Therapeutic Potential in Cancer

Recent studies have explored the potential of vitamin D analogs, including this compound, in cancer therapy. These compounds exhibit anti-proliferative effects on melanoma cells and other cancer types by modulating the activity of the vitamin D receptor (VDR) . The ability of this compound to induce apoptosis in cancer cells while promoting differentiation highlights its potential as a therapeutic agent.

Bone Health and Osteoporosis

The compound has been studied for its effects on bone metabolism. It enhances the expression of genes involved in calcium absorption and bone mineralization, making it a candidate for osteoporosis treatment . Its role in regulating calcium levels through VDR activation is crucial for maintaining bone density.

Immune System Modulation

There is emerging evidence that this compound may influence immune responses. Vitamin D metabolites are known to modulate immune function by affecting T cell and macrophage activity. This could have implications for autoimmune diseases and infections .

Case Studies

Several case studies have documented the effects of this compound on various health conditions:

- Case Study on Cancer Treatment : A clinical trial involving patients with melanoma showed that treatment with vitamin D analogs resulted in reduced tumor growth rates and improved patient outcomes when combined with standard therapies .

- Osteoporosis Management : In a cohort study focusing on elderly patients with osteoporosis, supplementation with vitamin D analogs significantly improved bone mineral density over a six-month period compared to control groups .

Data Table: Comparison of Vitamin D Compounds

| Compound Name | Synthesis Method | Biological Activity | Clinical Application |

|---|---|---|---|

| This compound | Reductive elimination using cyclic orthoester | Modulates VDR activity; promotes calcium absorption | Osteoporosis treatment |

| 1α,25-Dihydroxyvitamin D3 | Hydroxylation of vitamin D3 | Regulates gene expression related to calcium | Cancer therapy |

| 1β-Hydroxyvitamin D2 | Various synthetic pathways | Anti-proliferative effects on cancer cells | Melanoma treatment |

Eigenschaften

IUPAC Name |

(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMMFXZWTYGKLW-AGAWYEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.